![molecular formula C25H21N3O B2803702 1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-47-4](/img/structure/B2803702.png)
1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinolines, which are nitrogen-containing heterocyclic compounds . Quinolines and their derivatives are known for their diverse applications in medicinal and industrial chemistry .
Synthesis Analysis
Quinolines can be synthesized through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods often involve the condensation of primary aryl amines with 1,3-diketones or β-keto-aldehydes . The specific synthesis process for “1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is not explicitly mentioned in the retrieved sources.Molecular Structure Analysis
Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . In the quinoline structure, there are five double bonds present and eleven single bonds are present . The specific molecular structure of “1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” would include additional substitutions at specific positions on this basic quinoline structure.Chemical Reactions Analysis
Quinolines exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives .Scientific Research Applications
Medicinal Chemistry Research
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . It has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
Drug Development
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . They have been applied to create compounds with wide-ranging pharmacological activities .
Antioxidant Activity
Quinoline derivatives have demonstrated antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activity . This could make them useful in the treatment of inflammatory diseases .
Antimalarial Activity
Quinoline derivatives have been used in the development of antimalarial drugs . This is particularly important given the ongoing global impact of malaria .
Anti-SARS-CoV-2 Activity
In the context of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity . This could be crucial in the ongoing fight against this virus .
Antituberculosis Activity
Quinoline derivatives have demonstrated antituberculosis activity . Given the global burden of tuberculosis, this is a significant area of research .
Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and functional groups. They are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities . The specific mechanism of action for “1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is not explicitly mentioned in the retrieved sources.
Future Directions
Quinoline and its derivatives continue to be a focus of research due to their diverse applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more efficient, eco-friendly synthesis methods and exploring new applications of quinoline derivatives in various fields.
properties
IUPAC Name |
1-(2-ethylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-3-17-9-7-8-12-23(17)28-25-20-15-19(29-2)13-14-22(20)26-16-21(25)24(27-28)18-10-5-4-6-11-18/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUBSJJVOYPCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)
![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)
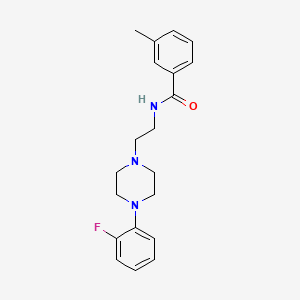
![2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2803624.png)
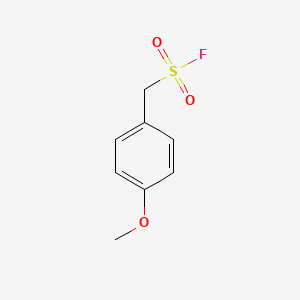
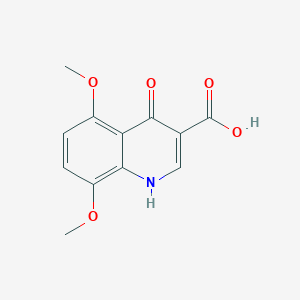

![4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2803629.png)
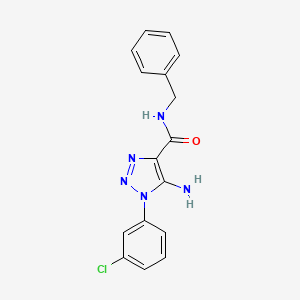
![7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2803635.png)
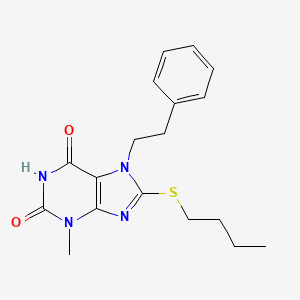
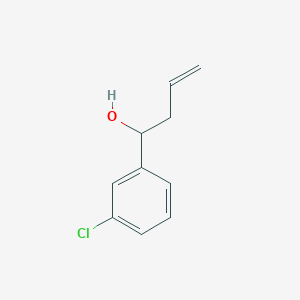
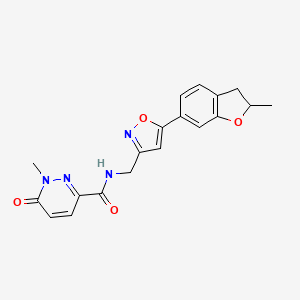
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2803642.png)